Octadecyl methacrylate

Vue d'ensemble

Description

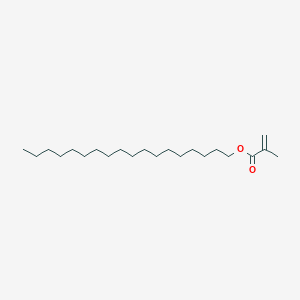

Octadecyl methacrylate, also known as stearyl methacrylate, is an organic compound with the chemical formula C22H42O2. It is a long-chain alkyl ester of methacrylic acid and is commonly used in the production of polymers and copolymers. This compound is characterized by its hydrophobic properties, making it useful in various industrial applications, including coatings, adhesives, and lubricants .

Méthodes De Préparation

Transesterification Method for Octadecyl Methacrylate Synthesis

Reaction Mechanism and Stoichiometry

ODMA is synthesized via transesterification between methyl methacrylate (MMA) and octadecanol, facilitated by sulfuric acid as a catalyst. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group of octadecanol attacks the ester carbonyl of MMA, displacing methanol. A molar ratio of 1:2 (octadecanol:MMA) ensures excess MMA to drive the equilibrium toward ODMA formation . Hydroquinone (3 wt% relative to MMA) is added to inhibit premature polymerization of methacrylate groups during the reaction .

Reaction Equation:

2=\text{C(CH}3\text{)COOCH}3 + \text{C}{18}\text{H}{37}\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}2=\text{C(CH}3\text{)COOC}{18}\text{H}{37} + \text{CH}3\text{OH}

Reaction Conditions and Catalysis

The reaction is conducted at 90°C for 18 hours under reflux, with continuous stirring to maintain homogeneity . Sulfuric acid (0.5 mol%) serves as a Brønsted acid catalyst, protonating the ester carbonyl and enhancing electrophilicity. Elevated temperatures accelerate kinetic rates but necessitate strict inhibition to prevent side reactions such as dimerization of methacrylate monomers.

Table 1: Optimal Transesterification Parameters

| Parameter | Value |

|---|---|

| Octadecanol:MMA ratio | 1:2 (mol/mol) |

| Catalyst (HSO) | 0.5 mol% |

| Inhibitor (Hydroquinone) | 3 wt% (relative to MMA) |

| Temperature | 90°C |

| Duration | 18 hours |

| Yield | Up to 80% |

Purification Techniques

Post-reaction purification involves dissolving the crude product in chloroform and precipitating unreacted octadecanol and hydroquinone using methanol. Repeated precipitation ensures removal of residual catalyst and inhibitors, followed by vacuum drying at 70°C to constant weight . This step is critical for achieving a waxy solid ODMA with minimal impurities.

Comparative Analysis with Acrylate Synthesis Methods

While ODMA synthesis employs transesterification, octadecyl acrylate production often utilizes direct esterification of acrylic acid with octadecanol. A patent describing this method reports higher yields (93–94%) through melt esterification at 60–140°C, using tosic acid as a catalyst and vacuum distillation to remove water . Although this approach avoids solvents, its applicability to methacrylate synthesis is limited by the thermal instability of methacrylic acid, which necessitates stricter temperature control .

Process Optimization and Critical Variables

Temperature and Time Effects

Prolonged heating at 90°C ensures complete conversion but risks side reactions if inhibitor concentrations are inadequate. Trials reducing the reaction time to 12 hours resulted in 65% yield, underscoring the trade-off between efficiency and completeness .

Catalyst and Inhibitor Roles

Sulfuric acid’s efficacy stems from its strong protonating ability, but alternatives like p-toluenesulfonic acid (used in acrylate synthesis ) may offer milder conditions. Hydroquinone’s radical-scavenging properties prevent polymerization, though thiodiphenylamine has been explored in analogous systems for enhanced stability .

Characterization of this compound

Spectroscopic Analysis

FTIR Spectroscopy reveals key functional groups:

H-NMR (300 MHz, DMSO-d):

Molecular Weight Distribution

Gel permeation chromatography (GPC) indicates a weight-average molecular weight () of 15,000–20,000 g/mol for poly(this compound), with a polydispersity index (PDI) of 1.5–2.0 .

Industrial Applications and Performance

Lubricant Additives

ODMA-based polymers reduce the pour point of base oils by 15°C at 70% incorporation, enhancing low-temperature fluidity .

Copolymer Synthesis

Copolymerizing ODMA with methyl methacrylate (MMA) in ratios up to 70:30 improves shear stability in engine oils, with viscosity indices increasing by 30–40% .

Analyse Des Réactions Chimiques

Homopolymerization

ODMA undergoes free-radical homopolymerization to form poly(octadecyl methacrylate) (PODMA), a hydrophobic polymer used in lubricants and coatings.

Reaction Conditions

Polymer Properties

| Property | Value | Source |

|---|---|---|

| Tg (DSC) | Not observed (amorphous) | |

| Thermal Stability | Degrades above 300°C (TGA) | |

| Molecular Weight | (GPC) |

Copolymerization with Methyl Methacrylate (MMA)

ODMA is copolymerized with MMA to tailor hydrophobicity and mechanical properties.

Reaction Conditions

Copolymer Performance

| ODMA:MMA Ratio | Viscosity Index Improvement | Pour Point Depression (°C) |

|---|---|---|

| 7:3 | 28% | 15 |

| 5:5 | 22% | 10 |

| 3:7 | 18% | 7 |

| Data sourced from lubricant additive studies . |

Copolymerization with Acrylic Acid (AA)

Amphiphilic copolymers of ODMA and AA form aggregated structures in solution, useful in emulsifiers and ionomers .

Reaction Conditions

Solution Behavior

-

Aggregation Threshold: 0.002 g/mL in THF (pyrene fluorescence assay) .

-

Ionomer Characteristics: Clustered ionic domains at 17 mol% AA content .

Thermal Degradation

ODMA-based polymers exhibit high thermal stability, critical for high-temperature applications.

Thermogravimetric Analysis (TGA)

| Polymer | Maximum Degradation Temp (°C) |

|---|---|

| PODMA | 314 |

| PODMA-BSA Composite | 308 |

| BSA = Bovine serum albumin; data from . |

Differential Scanning Calorimetry (DSC)

Applications De Recherche Scientifique

Chromatography Applications

Reversed-Phase Liquid Chromatography (RPLC)

Octadecyl methacrylate is extensively utilized in the production of stationary phases for reversed-phase liquid chromatography. Its hydrophobic nature allows for effective separation of non-polar compounds.

- Monolithic Columns : Research has demonstrated the effectiveness of poly(this compound) (POMA) in monolithic silica capillary columns, enhancing selectivity and efficiency in chromatographic separations .

Case Study: Capillary Electrochromatography

A study by Aguiar and Bottoli focused on the physical and electrophoretic characterization of this compound-based monolithic columns, highlighting their potential in capillary electrochromatography for efficient separation processes .

Polymer Science

Synthesis of Polymeric Materials

This compound is a key component in synthesizing various polymeric materials, including copolymers that exhibit specific thermal and mechanical properties.

- Molecular Brushes : Research has shown that densely grafted molecular brushes with crystallizable poly(this compound) segments can be synthesized, offering potential applications in nanotechnology and materials science .

| Study | Polymer Type | Applications |

|---|---|---|

| Qin et al. (2003) | Molecular Brushes | Visualization and structural analysis . |

| Gaspar et al. (2001) | Comb-like Polymers | Solution structure analysis . |

Case Study: Polymeric Stabilizers

Huda et al. synthesized a copolymer of n-octadecyl methacrylate and 2-hydroxyethyl methacrylate, which served as a polymeric stabilizer in the preparation of polycaprolactone microspheres, demonstrating its utility in drug delivery systems .

Oil Additives

Rheological Properties in Crude Oil

POMA has been investigated as a polymer additive to enhance the rheological properties of waxy crude oil. This application is crucial for improving flow characteristics and reducing viscosity, facilitating easier transportation.

Mécanisme D'action

The primary mechanism of action for octadecyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes radical polymerization, leading to the formation of a polymer backbone with octadecyl side chains. These side chains impart hydrophobicity and flexibility to the resulting polymer .

Comparaison Avec Des Composés Similaires

Dodecyl methacrylate: Similar in structure but with a shorter alkyl chain.

Hexadecyl methacrylate: Another long-chain methacrylate with slightly different properties.

Uniqueness: Octadecyl methacrylate is unique due to its long alkyl chain, which provides superior hydrophobicity and flexibility compared to shorter-chain methacrylates. This makes it particularly valuable in applications requiring water resistance and durability .

Activité Biologique

Octadecyl methacrylate (ODMA) is a long-chain methacrylate monomer that has garnered attention for its unique properties and applications in various fields, including biochemistry, materials science, and pharmaceuticals. This compound is primarily noted for its hydrophobic characteristics and ability to form polymers that exhibit significant biological activity. This article explores the biological activity of ODMA, focusing on its interactions with biological systems, potential applications in drug delivery, enzyme immobilization, and biocompatibility.

ODMA is characterized by its long hydrophobic alkyl chain, which influences its solubility and interaction with biological macromolecules. The polymerization of ODMA leads to the formation of amphiphilic copolymers that can interact with proteins and other biomolecules.

| Property | Value |

|---|---|

| Molecular Weight | Varies with polymerization |

| Solubility | Low in water; soluble in organic solvents |

| Hydrophobicity | High |

1. Enzyme Immobilization

One notable application of ODMA is in the immobilization of enzymes. Research indicates that ODMA-based supports can enhance the stability and activity of biocatalysts. For instance, a study demonstrated that lipase immobilized on heterofunctional methacrylate beads containing ODMA exhibited significantly improved stability compared to traditional supports. The covalent attachment of enzymes to these beads allowed for better retention of enzymatic activity under various conditions, highlighting the potential for ODMA in biocatalysis applications .

2. Polymer Interactions with Proteins

ODMA copolymers have been shown to interact favorably with proteins through hydrophobic interactions and hydrogen bonding. A study investigating poly(acrylic acid-co-octadecyl methacrylate) (P(AA-co-OMA)) found that the aggregation behavior of this polymer with bovine serum albumin (BSA) was influenced by the hydrophobic segments of ODMA. The results indicated that the polymer could effectively stabilize protein structures, suggesting potential applications in drug formulation and delivery systems .

3. Biocompatibility Studies

The biocompatibility of ODMA-based materials has been assessed in various studies, indicating their suitability for biomedical applications. For example, copolymers containing ODMA were evaluated for their cytotoxicity and hemocompatibility, showing promising results that support their use in drug delivery systems . The amphiphilic nature of these polymers allows them to encapsulate hydrophobic drugs effectively while maintaining compatibility with biological tissues.

Case Study 1: Enzyme Stability Enhancement

A study focused on the immobilization of Thermomyces lanuginosus lipase on Purolite C18 beads modified with ODMA. The research highlighted a three-fold increase in enzyme activity when compared to traditional supports, demonstrating the effectiveness of ODMA in enhancing enzyme stability and performance .

Case Study 2: Drug Delivery Systems

In a comprehensive evaluation of P(AA-co-OMA), researchers found that these polymers could improve the solubility and bioavailability of poorly soluble drugs. The study concluded that the hydrophobic properties of ODMA facilitate better drug encapsulation and release profiles, making it a valuable component in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for poly(octadecyl methacrylate), and how can molecular weight control be achieved?

Poly(this compound) is typically synthesized via surface-initiated atom transfer radical polymerization (ATRP) , which enables precise control over molecular weight and polydispersity. Key parameters include:

- Initiator selection : Halogen-based initiators (e.g., ethyl α-bromoisobutyrate) are commonly used.

- Monomer-to-initiator ratio : Adjusting this ratio controls the degree of polymerization.

- Temperature : Reactions are often conducted at 60–90°C to balance reactivity and stability.

For conventional radical polymerization, thermal initiators like azobisisobutyronitrile (AIBN) are employed, but with less precise molecular weight control .

Q. How can researchers characterize the purity and structural integrity of this compound monomers?

- Nuclear Magnetic Resonance (NMR) : NMR confirms the presence of characteristic peaks (e.g., vinyl protons at δ 5.5–6.1 ppm and methyl groups at δ 1.9 ppm).

- Fourier Transform Infrared Spectroscopy (FTIR) : Peaks at 1720 cm (C=O stretch) and 1630 cm (C=C stretch) validate the methacrylate group.

- Gas Chromatography (GC) : Quantifies monomer purity (>95% as per industrial standards) .

Advanced Research Questions

Q. How do reactivity ratios in copolymerization systems involving this compound influence material properties?

In terpolymerization with methyl methacrylate (MMA) and dodecyl methacrylate (DMA) , reactivity ratios () determine monomer incorporation rates. For example:

- This compound (OMA) exhibits lower reactivity () compared to MMA (), leading to gradient copolymer structures.

- This affects thermal stability (higher with MMA-rich segments) and mechanical flexibility (enhanced by DMA/OMA blocks) .

Q. What factors govern the thermal and mechanical performance of this compound-based nanocomposites?

Key factors include:

- Nanofiller interaction : Polystearyl methacrylate (PSMA) modified with octadecyl quaternary ammonium salts (OMMT1) improves dispersion in polymer matrices.

- Crosslinking density : Higher crosslinking via dicumyl peroxide (DCP) enhances thermal stability (melting temperature up to 120°C).

- Copolymer composition : Blends with cinnamoyloxy ethyl methacrylate (CEMA) introduce UV-responsive behavior .

Q. How can researchers resolve contradictions in reported viscosity-modification efficiencies of poly(this compound) additives?

Discrepancies arise from:

- Polymer architecture : Branched vs. linear structures (e.g., ATRP vs. conventional polymerization) impact shear-thinning behavior.

- Test conditions : ASTM D445 standards require temperature control (±0.1°C), as viscosity index (VI) varies nonlinearly with temperature.

- Additive concentration : Optimal performance is often observed at 1–2 wt%, beyond which aggregation occurs .

Q. Methodological Recommendations

- Experimental design : Use a Taguchi orthogonal array to optimize reaction conditions (e.g., temperature, initiator ratio) while minimizing trial numbers .

- Data validation : Cross-reference DSC and XRD results to confirm crystallinity changes in nanocomposites .

- Ethical compliance : Adhere to open-data practices by depositing raw datasets in repositories like Zenodo .

Propriétés

IUPAC Name |

octadecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZGPNHSPWNGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25639-21-8 | |

| Record name | Poly(octadecyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027975 | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32360-05-7 | |

| Record name | Stearyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.